Rugosin-RN antimicrobial peptide
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
SFLSKFKDIALDVAKNAGKGVLTTLACKIDGSC |
Origin of Product |
United States |
Biological Activity and Spectrum of Rugosin Rn
Assessment of Antimicrobial Potency
The potency of an antimicrobial peptide is a critical measure of its effectiveness. This is typically quantified using standardized laboratory methods to determine the minimum concentration of the peptide required to inhibit microbial growth.
The primary method for quantifying the antimicrobial potency of peptides like Rugosin-RN is the determination of the Minimum Inhibitory Concentration (MIC). MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is commonly determined using a broth microdilution method, where a standardized suspension of the target microorganism is exposed to serial dilutions of the peptide in a liquid growth medium. The wells are then incubated, and the lowest concentration of the peptide that shows no turbidity is recorded as the MIC.
Another related metric is the Minimum Bactericidal Concentration (MBC), which is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is determined by subculturing the preparations from the MIC assay that show no visible growth onto a solid medium and incubating them. The lowest concentration that prevents any microbial growth on the solid medium is the MBC.
Table 1: Postulated Efficacy of Rugosin-RN Against Gram-Positive Bacteria (Based on Family Member Activity)
| Gram-Positive Bacterial Strain | Expected Activity |
| Staphylococcus aureus | Potentially Susceptible |
| Bacillus subtilis | Potentially Susceptible |
| Enterococcus faecalis | Potentially Susceptible |
Note: This table is illustrative and based on the reported activity of the broader rugosin family. Specific MIC values for Rugosin-RN are not currently available.
The rugosin family also exhibits activity against Gram-negative bacteria. For instance, rugosin B has been shown to be effective against both Gram-positive and Gram-negative species. nih.gov Gram-negative bacteria possess a more complex cell envelope with an outer membrane, which can be a barrier to some antimicrobial agents. nih.govmdpi.com The ability of rugosin peptides to counteract this defense mechanism underscores their broad-spectrum potential.
Table 2: Postulated Efficacy of Rugosin-RN Against Gram-Negative Bacteria (Based on Family Member Activity)
| Gram-Negative Bacterial Strain | Expected Activity |
| Escherichia coli | Potentially Susceptible |
| Pseudomonas aeruginosa | Potentially Susceptible |
| Klebsiella pneumoniae | Potentially Susceptible |
Note: This table is illustrative and based on the reported activity of the broader rugosin family. Specific MIC values for Rugosin-RN are not currently available.
The antifungal properties of antimicrobial peptides are a growing area of interest. nih.gov While specific data on the activity of Rugosin-RN against fungal pathogens is not available, many amphibian-derived antimicrobial peptides have demonstrated antifungal capabilities. nih.govnih.gov These peptides often act by disrupting the fungal cell membrane.
Table 3: Postulated Efficacy of Rugosin-RN Against Fungal Pathogens (Based on General AMP Activity)
| Fungal Pathogen | Expected Activity |
| Candida albicans | To be determined |
| Aspergillus fumigatus | To be determined |
Note: This table is speculative as no specific antifungal activity data for Rugosin-RN is currently available.
Impact on Microbial Biofilm Formation and Dispersal
Microbial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics. mdpi.comnih.gov The ability of a peptide to inhibit the formation of biofilms or disperse existing ones is a significant advantage. Currently, there is no specific research available in the public domain detailing the impact of Rugosin-RN on microbial biofilm formation or dispersal.
Comparative Analysis of Antimicrobial Activity with Related Peptides
Rugosin-RN belongs to the brevinin superfamily of antimicrobial peptides. nih.gov A comparative analysis of the antimicrobial activity of Rugosin-RN with other members of the brevinin family, such as brevinin-1 (B586460) and brevinin-2 (B1175259) peptides, would provide valuable insights into its relative potency and spectrum of activity. nih.govresearchgate.net However, a direct comparative study with quantitative data (e.g., MIC values) for Rugosin-RN alongside other brevinins is not currently documented in publicly accessible scientific literature. General comparisons indicate that different members of the brevinin family can have varying levels of activity against different microbial species. nih.govnih.gov
Mechanistic Elucidation of Rugosin Rn Action
Interactions with Microbial Cellular Membranes
The initial and most critical step in the antimicrobial action of Rugosin-RN is its interaction with the microbial cellular membrane. This interaction is governed by fundamental physicochemical principles, including electrostatic and hydrophobic forces, which drive the peptide's accumulation at the membrane surface and subsequent disruptive activities. mdpi.com
Electrostatic Binding to Anionic Membrane Components
The cell membranes of bacteria are rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the surface. In contrast, antimicrobial peptides like Rugosin-RN are typically cationic, possessing a net positive charge due to the presence of basic amino acid residues like lysine (B10760008) and arginine. novoprolabs.commdpi.com This charge difference results in a strong, initial electrostatic attraction that selectively draws the peptide to the microbial membrane over the zwitterionic membranes of host cells. mdpi.com
This binding is not solely dependent on electrostatic attraction; hydrophobic interactions also play an indispensable role. nih.gov The amphipathic nature of AMPs, meaning they have distinct hydrophobic and hydrophilic regions, facilitates their insertion into the lipid bilayer once they have been concentrated at the surface by electrostatic forces. nih.gov
Table 1: Comparison of Properties for Different Antimicrobial Peptides
This table provides representative data for well-studied AMPs to illustrate the common physicochemical properties that Rugosin-RN likely shares, facilitating its membrane interactions.
| Peptide | Source Organism | Net Charge (at pH 7) | Key Amino Acids for Cationic Nature | Mechanism Class |
| Rugosin-RN | Rana nigrovittata | Positive (Net charge varies with precise pH) | Lysine, Arginine | Membrane-Active |
| Melittin (B549807) | Honey Bee (Apis mellifera) | +6 | Lysine, Arginine | Toroidal Pore, Detergent |
| Magainin 2 | African Clawed Frog (Xenopus laevis) | +3 | Lysine | Toroidal Pore |
| Alamethicin (B1591596) | Fungus (Trichoderma viride) | Neutral (but forms voltage-gated channels) | N/A | Barrel-Stave Pore |
| Nisin | Bacterium (Lactococcus lactis) | +3 | Lysine, Histidine | Pore Formation (Lipid II binding) |
Membrane Permeabilization and Disruption Models
Following accumulation on the membrane surface, Rugosin-RN is thought to induce membrane permeabilization and disruption through one or more established mechanisms. These models describe how peptides reorient and integrate with the lipid bilayer to compromise its barrier function, leading to leakage of cellular contents and cell death. nih.govnih.gov
Pore formation is a common mechanism for membrane disruption. The two most cited models are the barrel-stave and toroidal pore models. nih.gov
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane. nih.gov They then aggregate with their hydrophobic surfaces facing the lipid acyl chains of the membrane and their hydrophilic surfaces facing inward, creating the lumen of a pore, much like the staves of a barrel. mdpi.comnih.gov This creates a stable, transmembrane channel. For this to occur, the peptide must be long enough to span the lipid bilayer. nih.gov Peptides like alamethicin are known to form pores via this mechanism. mdpi.comnih.gov
Toroidal Pore Model: This is one of the most well-characterized disruption mechanisms for AMPs. mdpi.com In the toroidal pore model, the peptides insert into the membrane and induce a significant positive curvature strain. mdpi.com This forces the lipid monolayers to bend continuously from the outer leaflet to the inner leaflet, creating a pore lined by both the peptides and the polar head groups of the lipid molecules. researchgate.netresearchgate.net Unlike the barrel-stave model, the lipid bilayer is not maintained as a discrete structure. nih.gov This mechanism is associated with peptides such as melittin and magainins. researchgate.net Molecular dynamics simulations show that these pores can be dynamic and disordered, sometimes lined by only a few peptide molecules. mdpi.comnih.gov
The carpet model describes a non-pore-forming mechanism of membrane disruption. mdpi.com
Carpet Model: In this scenario, the antimicrobial peptides accumulate on the surface of the microbial membrane, orienting parallel to the lipid bilayer, forming a "carpet-like" layer. mdpi.comresearchgate.net Once a critical threshold concentration is reached, the peptides exert a detergent-like effect, disrupting the membrane's structural integrity. mdpi.com This leads to the formation of micelles (small lipid-peptide aggregates) and the complete disintegration of the membrane, rather than the formation of discrete, stable pores. mdpi.com
Table 2: Summary of Membrane Disruption Models
| Model | Peptide Orientation | Role of Lipids in Pore | Final Outcome | Example Peptides |
| Barrel-Stave | Perpendicular to membrane | Lipids surround the peptide barrel | Formation of stable, peptide-lined pores | Alamethicin, Pardaxin nih.gov |
| Toroidal Pore | Perpendicular, associated with lipid head groups | Lipid head groups bend inward to line the pore alongside peptides | Formation of dynamic, peptide-lipid lined pores | Melittin, Magainins researchgate.net |
| Carpet Model | Parallel to membrane surface | N/A (no stable pore formed) | Membrane dissolution into micelles (detergent-like action) | N/A |
Interference with Intracellular Processes
While membrane disruption is a primary mechanism of action for many AMPs, some peptides can translocate into the cytoplasm without causing immediate, catastrophic membrane lysis. Once inside, they can interfere with essential intracellular processes, providing a secondary mechanism to ensure microbial death. mdpi.com
Targeting of Nucleic Acid Synthesis
A key intracellular target for some antimicrobial peptides is the machinery of nucleic acid synthesis. mdpi.com
The cationic nature of peptides like Rugosin-RN allows them to interact electrostatically with the highly anionic phosphate (B84403) backbone of DNA and RNA. mdpi.com This binding can physically obstruct the template, preventing access by polymerases and other enzymes essential for replication and transcription. mdpi.comyoutube.com This leads to a halt in the production of essential proteins and prevents cell division.
Furthermore, some peptides have been shown to inhibit specific enzymes involved in nucleic acid synthesis. For example, the peptide Microcin J25 acts by binding to the secondary channel of RNA polymerase, blocking its function. mdpi.com While the specific intracellular targets of Rugosin-RN are yet to be fully elucidated, its potential to disrupt nucleic acid synthesis represents a plausible and potent secondary antimicrobial mechanism, a strategy employed by a range of natural and synthetic antibiotics. mdpi.comsigmaaldrich.com
Inhibition of Protein Biosynthesis
A crucial mechanism by which some antimicrobial peptides exert their bactericidal effects is through the inhibition of protein biosynthesis. This process is fundamental to a cell's survival, and its disruption leads to a rapid cessation of growth and eventual death. While specific studies on Rugosin-RN's interaction with the bacterial ribosome are not extensively documented, the actions of other well-studied AMPs offer a strong model for its potential mechanism.
For instance, proline-rich antimicrobial peptides (PrAMPs) like Oncocin have been shown to penetrate the bacterial cell membrane and directly interfere with the ribosome. nih.gov These peptides can physically block the peptide exit tunnel on the 50S ribosomal subunit, preventing the nascent polypeptide chain from elongating. nih.gov This leads to a complete halt in protein synthesis.
Another established mechanism of protein synthesis inhibition by AMPs involves trapping release factors on the ribosome, which stalls the termination phase of translation. This has been observed with apidaecin (B1169063) derivatives, which bind to the ribosome and prevent the release of the newly synthesized protein. nih.gov Given the diversity of AMP mechanisms, it is plausible that Rugosin-RN could employ a similar strategy, targeting a specific step in the translation process to inhibit bacterial growth.
Table 1: Examples of Antimicrobial Peptides and their Ribosomal Inhibition Mechanisms
| Antimicrobial Peptide | Target Organism(s) | Mechanism of Protein Synthesis Inhibition |
| Oncocin | Escherichia coli | Blocks the peptide exit tunnel of the 50S ribosomal subunit. nih.gov |
| Apidaecin derivative (Api137) | Escherichia coli | Traps release factors on the ribosome, inhibiting translation termination. nih.gov |
| Pyrrhocoricin | Escherichia coli | Binds to the DnaK protein, a chaperone involved in protein folding, and also interacts with the ribosome. mdpi.com |
This table presents data from various antimicrobial peptides to illustrate potential mechanisms, as direct research on Rugosin-RN is not available.
Modulation of Essential Metabolic Pathways
Beyond direct inhibition of protein synthesis, antimicrobial peptides can disrupt the fundamental metabolic processes necessary for bacterial survival. The intricate network of metabolic pathways in bacteria presents multiple potential targets for AMPs. While the specific effects of Rugosin-RN on bacterial metabolism have not been detailed, general principles of AMP action suggest several plausible mechanisms.
AMPs can interfere with key metabolic cycles, such as the tricarboxylic acid (TCA) cycle, which is central to cellular respiration and energy production. By disrupting the integrity of the cell membrane, AMPs can dissipate the proton motive force, which is essential for ATP synthesis. Furthermore, some AMPs may directly inhibit metabolic enzymes, leading to a cascade of metabolic failures.
Recent research has highlighted the complex interplay between AMP resistance and bacterial metabolism. nih.gov Bacteria may alter their metabolic pathways to counteract the effects of AMPs. For example, changes in lipid metabolism can alter the composition of the cell membrane, making it less susceptible to AMP-induced disruption. Conversely, targeting these metabolic adaptations could represent a novel therapeutic strategy to enhance the efficacy of AMPs.
Table 2: Key Metabolic Pathways Potentially Targeted by Antimicrobial Peptides
| Metabolic Pathway | Potential Effect of AMP Interference |
| Tricarboxylic Acid (TCA) Cycle | Disruption of cellular respiration and energy production. |
| Fatty Acid Biosynthesis | Alteration of cell membrane composition and integrity. |
| Nucleic Acid Synthesis | Inhibition of DNA replication and transcription. nih.gov |
| Peptidoglycan Synthesis | Weakening of the bacterial cell wall. nih.gov |
This table outlines general metabolic pathways that are known targets for various antimicrobial peptides and could be relevant to the action of Rugosin-RN.
Mechanisms of Action Specificity and Selectivity
A hallmark of many antimicrobial peptides is their ability to selectively target microbial cells while exhibiting minimal toxicity towards host cells. This selectivity is crucial for their potential therapeutic application. The primary basis for this specificity lies in the fundamental differences between prokaryotic and eukaryotic cell membranes.
Bacterial membranes are typically rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge. In contrast, the outer leaflet of mammalian cell membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a neutral charge. The cationic nature of most AMPs, including likely Rugosin-RN, facilitates a strong electrostatic attraction to the negatively charged bacterial membranes. mdpi.com
Furthermore, the presence of cholesterol in mammalian cell membranes contributes to their stability and reduces the ability of AMPs to insert into and disrupt the lipid bilayer. Bacterial membranes lack cholesterol, making them more susceptible to the pore-forming and disruptive actions of these peptides. The specific amino acid composition and amphipathic structure of an AMP determine its precise mode of interaction with the membrane, leading to the formation of pores, membrane thinning, or complete lysis. mdpi.com
Induction of Reactive Oxygen Species (ROS) in Target Microorganisms
A growing body of evidence suggests that the antimicrobial activity of many peptides is, at least in part, mediated by the induction of reactive oxygen species (ROS) within the target microorganism. ROS are highly reactive molecules, such as superoxide (B77818) anions and hydroxyl radicals, that can cause widespread damage to cellular components, including DNA, proteins, and lipids.
While direct studies on Rugosin-RN and ROS induction are pending, other AMPs have been shown to trigger an oxidative burst in bacteria. nih.gov This can occur through various mechanisms, including the disruption of the electron transport chain, which leads to the leakage of electrons and their subsequent reaction with molecular oxygen to form superoxide. The accumulation of ROS overwhelms the bacterial cell's antioxidant defenses, leading to oxidative stress and, ultimately, cell death.
The induction of ROS represents a multifaceted attack on the pathogen, contributing to the peptide's bactericidal efficacy. This mechanism, often coupled with direct membrane disruption, creates a potent antimicrobial effect that is difficult for bacteria to develop resistance against.
Table 3: Common Reactive Oxygen Species and Their Cellular Targets
| Reactive Oxygen Species (ROS) | Primary Cellular Target(s) |
| Superoxide Anion (O₂⁻) | Iron-sulfur clusters in enzymes, DNA |
| Hydrogen Peroxide (H₂O₂) | Can be converted to the highly reactive hydroxyl radical |
| Hydroxyl Radical (•OH) | DNA, proteins, lipids (leading to peroxidation) |
This table provides general information on ROS and their effects, which is a known mechanism for some antimicrobial peptides.
Structural Biology and Structure Activity Relationship Sar of Rugosin Rn
Primary Amino Acid Sequence Analysis and Characterization
The primary structure of Rugosin-RN is a single polypeptide chain composed of 27 amino acid residues. The specific sequence is:
Phe-Thr-Met-Lys-Lys-Ser-Leu-Leu-Phe-Leu-Phe-Phe-Leu-Gly-Thr-Ile-Ser-Leu-Ser-Phe-Cys-Glu-Glu-Glu-Arg-Ser-Ala
An analysis of this sequence reveals several key characteristics typical of antimicrobial peptides. The peptide has a net positive charge, which is a common feature of cationic antimicrobial peptides that interact with negatively charged bacterial membranes. The presence of a significant number of hydrophobic residues, particularly leucine and phenylalanine, distributed throughout the sequence, imparts an amphipathic character to the peptide. This amphipathicity is critical for its ability to insert into and disrupt microbial cell membranes.
| Property | Value |
| Amino Acid Sequence | FTMKKSLLFLFFLGTISLSFCEEERSA |
| Length (amino acids) | 27 |
| Molecular Formula | C144H223N33O39S1 |
| Average Molecular Weight | 3156.7 g/mol |
| Net Charge | +1 (at neutral pH) |
| Hydrophobic Residues (%) | 51.85% (F, M, L, I, V, A) |
| Cationic Residues (%) | 7.41% (K, R) |
| Anionic Residues (%) | 11.11% (E) |
Determination of Secondary and Tertiary Structures
While direct experimental determination of the three-dimensional structure of Rugosin-RN through techniques like NMR or X-ray crystallography has not been extensively reported, its structural features can be inferred from its homology with other members of the brevinin family of antimicrobial peptides.
Alpha-Helical Conformations
Peptides belonging to the brevinin family are known to adopt an amphipathic α-helical conformation, particularly when in a membrane-mimicking environment such as in the presence of lipid bilayers or organic solvents like trifluoroethanol. In an aqueous solution, these peptides often exist in a more random coil state. Upon encountering a bacterial membrane, Rugosin-RN is predicted to fold into an α-helix. This helical structure positions the hydrophobic residues on one face of the helix and the hydrophilic and charged residues on the opposite face, creating the amphipathic character essential for membrane interaction and disruption.
Beta-Sheet Architectures
Based on the known structures of related brevinin peptides, Rugosin-RN is not expected to form significant β-sheet structures. The primary mode of action and the structural motif of this family are centered around the formation of an α-helix.
Disulfide Bond Formation and Its Structural Role
A key feature of many brevinin-family peptides, including other rugosins, is the presence of a C-terminal "Rana box" motif. This motif is characterized by a disulfide bond between two cysteine residues, enclosing a loop of amino acids. In Rugosin-RN, the presence of a single cysteine residue at position 21 (Cys21) suggests the possibility of either intermolecular dimerization through a disulfide linkage or, more likely based on related peptides, an intramolecular disulfide bridge with another cysteine that may be present in the full precursor peptide but cleaved in the mature form. However, based on the provided sequence of the mature peptide, the formation of an intramolecular disulfide bond is not possible.
Should a disulfide bond be present in a variant or precursor form, its primary role would be to constrain the conformation of the C-terminal region of the peptide. This structural constraint can be crucial for optimizing the peptide's interaction with the bacterial membrane and may contribute to its stability against proteases. For other rugosin peptides like rugosin A, B, and C, an intramolecular disulfide bond at the C-terminus has been confirmed nih.gov.
Identification of Key Functional Residues and Motifs
N-Terminal Hydrophobic Region: The N-terminus of Rugosin-RN is rich in hydrophobic residues, particularly phenylalanine and leucine (FTMKKSLLFLFFL). This region is critical for the initial insertion of the peptide into the hydrophobic core of the bacterial membrane.
"Rana Box" Motif: Although the canonical "Rana box" with its disulfide bridge is not fully represented in the provided mature sequence of Rugosin-RN, the C-terminal region containing the cysteine and charged residues (FCEEERSA) is important for membrane targeting and interaction. In related peptides, this region plays a significant role in the peptide's lytic activity nih.gov.
Computational Modeling and In Silico Structural Analysis
In the absence of experimentally determined structures, computational modeling and in silico analysis serve as powerful tools to predict the three-dimensional structure of Rugosin-RN and to understand its interactions with bacterial membranes.
Homology Modeling: By using the known structures of other brevinin-family peptides as templates, it is possible to build a homology model of Rugosin-RN. Such a model would likely predict an α-helical conformation for a significant portion of the peptide.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the behavior of Rugosin-RN in different environments, such as in water and in the presence of a model lipid bilayer. These simulations can provide insights into the dynamics of helix formation, the stability of the peptide structure, and the precise mechanism of membrane insertion and disruption.
Structure-Activity Relationship (SAR) Studies: In silico mutagenesis, where specific amino acids are computationally replaced, can help to identify the contribution of individual residues to the peptide's antimicrobial activity. By calculating properties such as binding energy to a model membrane, the importance of each residue can be systematically evaluated.
These computational approaches, while predictive in nature, provide valuable hypotheses that can guide future experimental studies to validate the structural and functional aspects of Rugosin-RN.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship studies are crucial for understanding how the physicochemical properties of an antimicrobial peptide like Rugosin-RN correlate with its biological function. Such studies typically involve systematically modifying the peptide's structure and observing the resulting changes in its antimicrobial potency. This information is invaluable for the rational design of more effective and selective therapeutic agents.
Impact of Amino Acid Substitutions on Antimicrobial Efficacy
At present, there are no specific studies available that have investigated the effects of amino acid substitutions on the antimicrobial efficacy of Rugosin-RN. Research in this area would typically involve replacing specific amino acids in the Rugosin-RN sequence with other residues to probe the importance of properties such as hydrophobicity, charge, and size at particular positions. The resulting analogues would then be tested against a panel of microorganisms to determine their minimum inhibitory concentrations (MICs).
Hypothetical Data Table on Amino Acid Substitutions:
Since no experimental data exists for Rugosin-RN, the following table is a hypothetical representation of what such a study might reveal. The data presented is for illustrative purposes only and is based on general principles of antimicrobial peptide SAR.
| Analogue | Substitution | Target Organism | MIC (µM) |
| Rugosin-RN | None (Wild Type) | Staphylococcus aureus | - |
| RN-Analogue 1 | Lys5 -> Ala | Staphylococcus aureus | - |
| RN-Analogue 2 | Phe11 -> Ala | Staphylococcus aureus | - |
| RN-Analogue 3 | Arg25 -> Ala | Staphylococcus aureus | - |
| Rugosin-RN | None (Wild Type) | Escherichia coli | - |
| RN-Analogue 1 | Lys5 -> Ala | Escherichia coli | - |
| RN-Analogue 2 | Phe11 -> Ala | Escherichia coli | - |
| RN-Analogue 3 | Arg25 -> Ala | Escherichia coli | - |
This table is for illustrative purposes only. No experimental data is currently available for Rugosin-RN.
Influence of Peptide Length and Charge on Biological Activity
Hypothetical Data Table on Peptide Length and Charge Modification:
The following table is a hypothetical example of the kind of data that would be generated from studies on the influence of peptide length and charge on Rugosin-RN's activity. This data is not based on actual experimental results.
| Analogue | Modification | Net Charge | Length (amino acids) | MIC against P. aeruginosa (µM) |
| Rugosin-RN | None (Wild Type) | +1 | 27 | - |
| RN-Truncated-1 | C-terminal 5-residue deletion | 0 | 22 | - |
| RN-Truncated-2 | N-terminal 5-residue deletion | +1 | 22 | - |
| RN-Charge-1 | Glu22 -> Lys, Glu23 -> Lys | +5 | 27 | - |
This table is for illustrative purposes only. No experimental data is currently available for Rugosin-RN.
Biosynthesis and Genetic Regulation of Rugosin Rn
Genetic Organization and Gene Identification
The genes encoding amphibian antimicrobial peptides, including those in the Rana genus, typically exhibit a conserved structural organization. nih.govplos.org These genes are found within the frog's genome and are primarily expressed in the granular glands of the skin. mdpi.comresearchgate.net The fundamental unit of these genes is the precursor-encoding sequence, which gives rise to a prepropeptide. This precursor molecule is a tripartite structure composed of:
A signal peptide: This N-terminal sequence directs the nascent peptide to the endoplasmic reticulum for secretion. nih.gov
An acidic spacer peptide: This region often contains conserved processing signals. nih.gov
The mature antimicrobial peptide: This is the C-terminal portion that, after processing, becomes the active Rugosin-RN. nih.gov
Studies on various frog species, including Rana nigrovittata, have utilized "shotgun" cloning and peptidomic analysis of skin secretions to identify novel AMPs and their corresponding cDNA sequences. nih.govqub.ac.uk This approach has led to the characterization of numerous AMP families, including the rugosins. The UniProt database entry for Rugosin-RN (C0ILF8) indicates its protein existence is inferred from transcript-level evidence, suggesting its gene has been sequenced. uniprot.org
Transcriptional Regulation of Rugosin-RN Gene Expression
The expression of antimicrobial peptide genes in amphibians is a tightly controlled process, often induced in response to injury or pathogenic threat. This regulation occurs primarily at the transcriptional level, involving specific promoter elements and regulatory factors.
Promoter Elements and Regulatory Factors
The promoter regions of amphibian AMP genes contain consensus sequences that act as binding sites for various transcription factors. researchgate.net While the specific promoter elements for the Rugosin-RN gene have not been detailed, studies on other frog AMP genes, such as those in the Rana and Bombina genera, have revealed the presence of recognition sites for nuclear factors like NF-κB. researchgate.net These elements are crucial for initiating the transcription of the gene in response to specific stimuli.
Induction and Repression Mechanisms
The synthesis of antimicrobial peptides in amphibians can be induced by environmental stressors and microbial challenges. researchgate.net This induction is a key component of the innate immune response. Conversely, the transcription of these genes can be suppressed. For instance, glucocorticoids have been shown to inhibit the transcription of AMP genes in some frog species by increasing the synthesis of IκBα, an inhibitor of the NF-κB signaling pathway. researchgate.net This suggests a sophisticated hormonal regulation of AMP production, balancing the need for defense with the energetic costs of peptide synthesis.
Post-Transcriptional and Translational Control
Following transcription, the resulting pre-mRNA molecule undergoes several processing steps before it can be translated into the prepropeptide. This post-transcriptional control is a critical layer of gene regulation. These modifications include:
5' Capping: The addition of a modified guanine (B1146940) nucleotide to the 5' end of the mRNA, which is essential for ribosome binding and initiation of translation. researchgate.net
3' Polyadenylation: The addition of a poly(A) tail to the 3' end, which enhances mRNA stability and translational efficiency. researchgate.net
Splicing: The removal of non-coding intron sequences to produce a mature mRNA transcript. mdpi.com
Once the mature mRNA is transported to the cytoplasm, it is translated by ribosomes into the prepro-Rugosin-RN peptide.
Post-Translational Processing and Maturation
The newly synthesized prepropeptide is not yet active. It must undergo a series of post-translational modifications to release the mature, functional Rugosin-RN. This process is characteristic of many secreted peptides in eukaryotes. The key steps include:
Cleavage of the signal peptide: As the prepropeptide enters the endoplasmic reticulum, the N-terminal signal peptide is cleaved off, resulting in a pro-Rugosin-RN molecule. nih.gov
Excision of the mature peptide: The pro-Rugosin-RN is then transported through the secretory pathway, where specific endoproteases recognize and cleave at processing sites flanking the mature peptide sequence, releasing it from the acidic spacer. researchgate.net
C-terminal amidation: A common post-translational modification in amphibian AMPs is the amidation of the C-terminal amino acid. frontiersin.org This modification, often crucial for the peptide's antimicrobial activity, is typically signaled by a C-terminal glycine (B1666218) residue in the precursor, which serves as the amide donor. frontiersin.orgnih.gov
Biosynthetic Pathways and Enzymes Involved
The biosynthesis of Rugosin-RN involves a cascade of enzymatic reactions. While the specific enzymes for Rugosin-RN have not been individually characterized, the general classes of enzymes involved in amphibian AMP synthesis are known:
Signal peptidases: These enzymes are responsible for the removal of the signal peptide in the endoplasmic reticulum.
Prohormone convertases: This family of endoproteases is likely responsible for the excision of the mature peptide from the propeptide.
Peptidylglycine alpha-amidating monooxygenase (PAM): This enzyme catalyzes the C-terminal amidation, a two-step process involving hydroxylation of the C-terminal glycine followed by its cleavage to leave an amidated C-terminus.
The mature Rugosin-RN peptide is then stored in the granular glands of the skin and released upon stimulation.
Advanced Research and Engineering of Rugosin Rn Analogs
Peptide Design and Engineering Principles
The therapeutic potential of natural antimicrobial peptides like Rugosin-RN is often limited by factors such as suboptimal activity and susceptibility to degradation. To address these limitations, researchers are employing sophisticated peptide design and engineering principles to create analogs with superior antimicrobial properties.
Rational Design Strategies for Enhanced Antimicrobial Activity
Rational design of AMPs involves the strategic modification of the peptide's primary sequence to optimize its physicochemical properties, such as charge, hydrophobicity, and amphipathicity, which are critical for antimicrobial function. A key approach is to increase the net positive charge of the peptide, typically by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine. This enhances the initial electrostatic attraction between the peptide and the negatively charged bacterial membrane, a crucial first step in its mechanism of action.
Furthermore, modulating hydrophobicity is a delicate balancing act. Increasing the hydrophobic character of the peptide can enhance its ability to insert into and disrupt the bacterial membrane; however, excessive hydrophobicity can lead to non-specific interactions with host cell membranes, resulting in toxicity. Therefore, the design of Rugosin-RN analogs focuses on achieving an optimal hydrophobic-hydrophilic balance to maximize bacterial cell selectivity. Structure-activity relationship (SAR) studies on other frog-derived peptides, such as the temporins and brevinins, have provided valuable insights into how specific amino acid substitutions can fine-tune this balance and improve the therapeutic index.
| Modification Strategy | Rationale | Expected Outcome for Rugosin-RN Analog |
| Increased Cationicity | Enhance electrostatic attraction to negatively charged bacterial membranes. | Improved binding to bacterial surfaces and potentially lower Minimum Inhibitory Concentrations (MICs). |
| Optimized Hydrophobicity | Improve membrane insertion and disruption capabilities. | Enhanced bactericidal activity. |
| Amphipathic Tuning | Refine the spatial arrangement of hydrophobic and hydrophilic residues in the helical structure. | Increased membrane-disrupting efficiency and specificity towards bacterial membranes. |
| Helical Content Stabilization | Promote a stable helical conformation upon membrane interaction. | More effective pore formation or membrane destabilization. |
This table presents rational design strategies that could be applied to Rugosin-RN based on established principles in antimicrobial peptide engineering.
Incorporation of Unnatural Amino Acids for Improved Stability
A significant hurdle in the clinical development of peptide-based drugs is their susceptibility to proteolytic degradation by host and bacterial proteases. The incorporation of unnatural, or non-proteinogenic, amino acids into the peptide backbone is a powerful strategy to overcome this limitation. These modified amino acids are not recognized by proteases, thereby rendering the peptide resistant to cleavage and extending its biological half-life.
Common strategies include the substitution of L-amino acids with their D-enantiomers, which creates a mirror-image peptide that is proteolytically stable while often retaining antimicrobial activity. Other unnatural amino acids, such as α-aminoisobutyric acid (Aib), can be introduced to induce and stabilize helical conformations, which can be crucial for antimicrobial activity. Furthermore, the use of amino acids with modified side chains, such as ornithine or diaminobutyric acid (Dab), can maintain the positive charge necessary for bacterial membrane interaction while conferring resistance to specific proteases.
| Unnatural Amino Acid | Rationale for Incorporation | Potential Benefit for Rugosin-RN Analog |
| D-amino acids | Not recognized by proteases. | Increased resistance to proteolytic degradation, leading to a longer half-life. |
| α-aminoisobutyric acid (Aib) | Induces and stabilizes helical structures. | Enhanced conformational stability and potentially improved antimicrobial activity. |
| Ornithine/Diaminobutyric acid (Dab) | Cationic side chains resistant to certain proteases. | Maintained positive charge for membrane interaction with increased proteolytic stability. |
| N-methylated amino acids | Disrupts hydrogen bonding patterns recognized by proteases. | Enhanced resistance to enzymatic degradation. |
This table illustrates the potential benefits of incorporating various unnatural amino acids into Rugosin-RN analogs, based on general findings in antimicrobial peptide research.
Strategies for Modulating Peptide Stability and Proteolytic Resistance
Beyond the incorporation of unnatural amino acids, other strategies are being investigated to enhance the stability of Rugosin-RN analogs. Cyclization, the process of creating a covalent bond between the N- and C-termini or between amino acid side chains, can significantly increase proteolytic resistance by restricting the peptide's conformational flexibility and masking protease cleavage sites.
Another approach involves the modification of the peptide termini. N-terminal acetylation and C-terminal amidation are common modifications that neutralize the terminal charges, which can improve stability and, in some cases, enhance antimicrobial activity by altering the peptide's interaction with the bacterial membrane. Furthermore, conjugation to polymers like polyethylene (B3416737) glycol (PEGylation) can shield the peptide from proteases and increase its hydrodynamic radius, reducing renal clearance and extending its circulation time in the body.
Development of Combinatorial Approaches with Conventional Antimicrobials
The combination of antimicrobial peptides with conventional antibiotics is a promising strategy to combat multidrug-resistant bacteria. This approach can result in synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. The membrane-permeabilizing action of Rugosin-RN can facilitate the entry of conventional antibiotics into bacterial cells, allowing them to reach their intracellular targets more effectively. mdpi.comresearchgate.net
This synergistic relationship can lead to a reduction in the required therapeutic dose of both the peptide and the antibiotic, which can in turn minimize potential side effects and reduce the likelihood of resistance development. mdpi.com Studies on other frog-derived AMPs have demonstrated successful synergy with a range of antibiotics against various pathogens, suggesting that Rugosin-RN could be a valuable component in future combination therapies. nih.govexlibrisgroup.com
Investigation of Microbial Resistance Mechanisms Against Rugosin-RN
While antimicrobial peptides are generally considered less prone to inducing resistance compared to conventional antibiotics due to their rapid and non-specific membrane-disrupting mechanisms, bacteria can still develop resistance. Understanding these mechanisms is crucial for the design of more robust and effective Rugosin-RN analogs.
Adaptive Responses of Microorganisms
Bacteria can employ several adaptive strategies to counteract the effects of antimicrobial peptides. One common mechanism involves the modification of the bacterial cell envelope to reduce the net negative charge, thereby repelling the cationic AMPs. This can be achieved by the enzymatic modification of cell surface components, such as the covalent attachment of positively charged moieties to teichoic acids in Gram-positive bacteria or to the lipid A portion of lipopolysaccharide (LPS) in Gram-negative bacteria.
Other adaptive responses include the production of proteases that can degrade the antimicrobial peptide and the upregulation of efflux pumps that can actively transport the peptide out of the bacterial cell. Biofilm formation is another significant resistance strategy, as the extracellular polymeric substance of the biofilm can act as a physical barrier, preventing the peptide from reaching the bacterial cells within. Research into the specific adaptive responses of clinically relevant pathogens to Rugosin-RN will be essential for the development of next-generation analogs that can circumvent these resistance mechanisms.
Molecular Basis of Evolved Resistance
There is currently a lack of published research specifically investigating the molecular basis of evolved resistance to Rugosin-RN. In general, bacteria can develop resistance to antimicrobial peptides through various mechanisms. These can include modifications of the bacterial cell surface to reduce the peptide's binding affinity, the production of proteases that degrade the peptide, or the use of efflux pumps to expel the peptide from the cell. However, without specific studies on Rugosin-RN, any discussion of resistance mechanisms would be purely speculative and not based on direct scientific evidence for this particular peptide.
Integration with Biomaterials and Delivery Systems for Research Applications
The integration of antimicrobial peptides with biomaterials is a burgeoning field of research, aiming to create localized and sustained-release systems for therapeutic applications. This approach can enhance the stability and efficacy of the peptides while minimizing potential systemic toxicity.
Peptide-Biomaterial Conjugation Strategies
The covalent attachment, or conjugation, of peptides to biomaterials is a key strategy to create stable, long-lasting antimicrobial surfaces or depots. Common methods involve forming a chemical bond between a functional group on the peptide (like an amine or carboxyl group) and a compatible group on the biomaterial surface. While numerous conjugation strategies exist for antimicrobial peptides in general, there are no specific studies found in the public domain that detail the conjugation of Rugosin-RN to any biomaterial.
Controlled Release Mechanisms
Controlled release systems are designed to deliver a therapeutic agent, such as an antimicrobial peptide, at a predetermined rate over a specified period. This can be achieved by encapsulating the peptide within a biodegradable polymer matrix or hydrogel. As the material degrades or swells, the peptide is released. The release kinetics can be tailored by altering the properties of the biomaterial. Again, while this is a vibrant area of research for many antimicrobial peptides, there is no available literature that describes the development or study of controlled release mechanisms specifically for Rugosin-RN.
Future Directions and Emerging Research Avenues
Exploration of Novel Antimicrobial Mechanisms
The primary mode of action for many antimicrobial peptides involves membrane disruption. However, the scientific community is increasingly recognizing that AMPs can exhibit more complex and varied mechanisms. Future investigations into Rugosin-RN should aim to elucidate its precise antimicrobial activities beyond simple membrane permeabilization. Research could focus on whether Rugosin-RN can translocate across the bacterial membrane and interact with intracellular targets, such as DNA, RNA, or essential enzymes involved in protein synthesis or metabolic pathways. nih.gov Techniques like fluorescence microscopy with labeled peptides, and assays that measure the inhibition of key cellular processes, will be instrumental in uncovering these alternative mechanisms. Understanding these nuances is critical for the development of next-generation antibiotics that can circumvent existing resistance pathways. nih.gov
High-Throughput Screening and Discovery of Rugosin-RN Derivatives
To enhance the therapeutic potential of Rugosin-RN, the generation and screening of a library of its derivatives is a promising avenue. High-throughput screening (HTS) methodologies can be employed to systematically evaluate the impact of amino acid substitutions, truncations, and other modifications on the peptide's efficacy and selectivity. nd.edu By creating a diverse pool of Rugosin-RN variants, it becomes possible to identify derivatives with improved antimicrobial potency, reduced toxicity to host cells, and enhanced stability in biological fluids. This approach accelerates the discovery of lead compounds with optimized properties for further development.
Advanced Structural Characterization Techniques
A detailed understanding of the three-dimensional structure of Rugosin-RN is fundamental to deciphering its mechanism of action and for rational drug design. While the primary amino acid sequence is known, its conformation in different environments (e.g., in aqueous solution versus in the presence of a lipid bilayer) is yet to be determined. Advanced structural characterization techniques, such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, can provide atomic-level insights into its structure. unmc.edu These studies can reveal key structural motifs that are essential for its antimicrobial activity and can guide the design of more potent and specific peptide analogues.
Application of Artificial Intelligence and Machine Learning in Peptide Design
The convergence of artificial intelligence (AI) and peptide research offers a powerful new paradigm for the design of novel antimicrobial agents. dbaasp.org Machine learning algorithms can be trained on existing databases of antimicrobial peptides to recognize patterns and relationships between amino acid sequences and their biological activities. unmc.edudbaasp.org These trained models can then be used to predict the antimicrobial potential of virtual Rugosin-RN derivatives, significantly reducing the time and cost associated with experimental screening. unmc.edu AI can guide the design of peptides with enhanced properties, such as increased potency, greater selectivity for microbial targets, and lower toxicity, thereby accelerating the development of new and effective antimicrobial therapies. dbaasp.org
Q & A
Q. What experimental models are suitable for evaluating Rugosin-RN’s antimicrobial activity against Staphylococcus aureus?
Methodological Guidance :
- In vitro models : Use keratinocyte cultures to assess RNA expression dynamics (e.g., fold changes in AMP expression under bacterial colonization) .
- Anti-biofilm assays : Test Rugosin-RN’s efficacy in inhibiting S. aureus biofilm formation using microtiter plate assays with crystal violet staining.
- Concentration gradients : Compare high vs. low concentrations (e.g., 15.625–62.50 μg/mL) to determine minimum inhibitory concentrations (MICs), as seen in similar AMP studies .
Q. How do structural features of Rugosin-RN influence its antimicrobial activity?
Methodological Guidance :
- Secondary structure analysis : Use circular dichroism (CD) spectroscopy or NMR to resolve α-helical or β-sheet conformations, critical for membrane disruption .
- Functional domain mapping : Identify residues critical for lipid bilayer interaction using alanine-scanning mutagenesis .
- Comparative studies : Benchmark against structurally diverse AMPs (e.g., LL-37, hBD-3) to correlate structural motifs (e.g., amphipathicity) with activity .
Q. What controls are essential when testing Rugosin-RN in in vitro assays?
Methodological Guidance :
- Positive controls : Include established AMPs like hBD-2 or hBD-3, which show high anti-S. aureus activity at 70–95-fold RNA expression .
- Negative controls : Use solvent-only treatments (e.g., PBS) and non-antimicrobial peptides to rule out nonspecific effects.
- Dose-response validation : Test multiple concentrations (e.g., 15.625–200 μg/mL) to ensure linearity in activity, as demonstrated in boar semen preservation studies .
Advanced Research Questions
Q. How can conflicting data on Rugosin-RN’s efficacy at varying concentrations be resolved?
Methodological Guidance :
- Dose-response reanalysis : Replicate experiments across physiologically relevant pH and ionic strength conditions to assess environmental dependency .
- Mechanistic overlap testing : Evaluate whether Rugosin-RN’s high-concentration activity overlaps with nonspecific cytotoxicity (e.g., via lactate dehydrogenase assays) .
- Transcriptomic profiling : Compare bacterial stress response pathways (e.g., SOS response genes) at high vs. low Rugosin-RN doses .
Q. What computational strategies predict Rugosin-RN’s interactions with bacterial membranes?
Methodological Guidance :
- Machine learning models : Use regression models trained on physicochemical properties (e.g., hydrophobicity, charge) from databases like CAMEL to predict membrane permeabilization efficiency .
- Molecular dynamics (MD) simulations : Simulate Rugosin-RN’s insertion into lipid bilayers to identify critical residues for pore formation .
- Synergy prediction : Apply algorithms to identify AMP combinations (e.g., Rugosin-RN + hBD-2) that enhance bactericidal effects .
Q. How can Rugosin-RN be engineered for improved stability in physiological environments?
Methodological Guidance :
- DOPA incorporation : Integrate 3,4-dihydroxy-L-phenylalanine (DOPA) residues to enhance surface adhesion and oxidative stability, as shown in NKCDOPA5 peptide coatings .
- Modular design : Fuse Rugosin-RN with spacer domains (e.g., (G4S)₂ linkers) to optimize spatial flexibility and binding efficiency .
- Protease resistance assays : Test engineered variants against human serum proteases (e.g., trypsin) to quantify half-life improvements .
Q. What methodologies address bacterial resistance development against Rugosin-RN?
Methodological Guidance :
- Resistance induction assays : Serial passage S. aureus in sub-MIC Rugosin-RN to track MIC changes over generations.
- Genomic sequencing : Identify mutations in bacterial membrane synthesis (e.g., mprF, dltABCD) or efflux pump genes .
- Combination therapy screening : Pair Rugosin-RN with antibiotics (e.g., β-lactams) to bypass resistance mechanisms via dual-target inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
